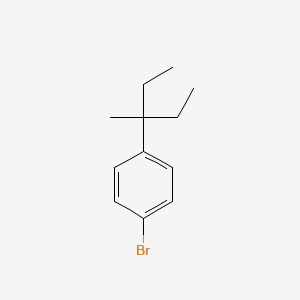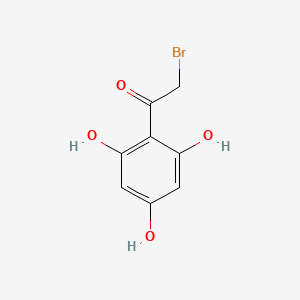
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is an organic compound belonging to the nicotinate ester family This compound is characterized by the presence of a methyl ester group, a tert-butyl group, a chlorine atom, and a methyl group attached to a nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate typically involves the esterification of 6-(tert-butyl)-4-chloro-2-methylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the nicotinic acid core.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the ester group allows for hydrolysis, releasing the active nicotinic acid derivative, which can then interact with its target. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
Uniqueness: Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the nicotinic acid core, along with the tert-butyl and chlorine substituents, makes it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
methyl 6-tert-butyl-4-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO2/c1-7-10(11(15)16-5)8(13)6-9(14-7)12(2,3)4/h6H,1-5H3 |
Clave InChI |
MIKOWLLRCBXFSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)C(C)(C)C)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


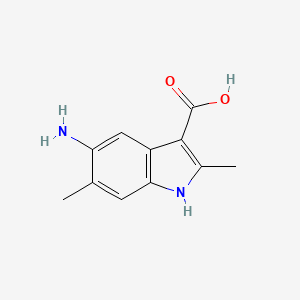
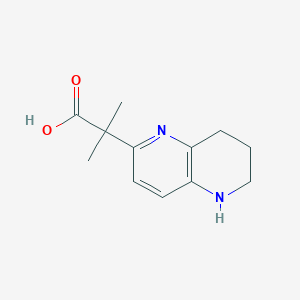
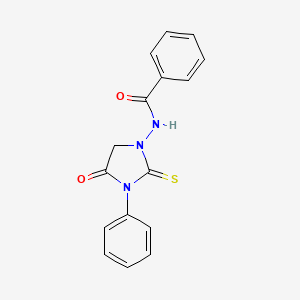
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)




